![molecular formula C21H20N4O2 B6418783 2-(3,4-dimethoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1015542-94-5](/img/structure/B6418783.png)

2-(3,4-dimethoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

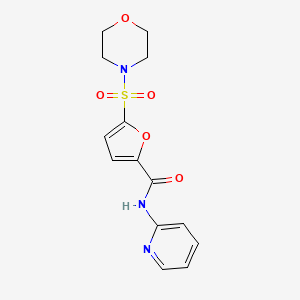

The compound “2-(3,4-dimethoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring . The molecule also contains a phenyl ring with two methoxy groups (OCH3) attached at the 3rd and 4th positions, and another phenyl ring attached to the nitrogen atom of the pyrazolo[1,5-a]pyrimidine core .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core could potentially allow for hydrogen bonding interactions . The methoxy groups and phenyl rings could also contribute to the overall polarity and shape of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amine group (-NH2) is typically a site of high reactivity in organic molecules, and could undergo various reactions . The methoxy groups might also be involved in reactions, particularly if conditions for demethylation are met .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the methoxy and amine groups could enhance solubility in polar solvents .Applications De Recherche Scientifique

Biological Activities

Pyrazolines and their derivatives, which include the compound , have been found to possess a wide range of biological activities . These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Neuroprotective Agent

Interestingly, molecular modelling of 2-pyrazoline compounds and other chalcone derivatives affinity to binding cholinesterase (AChE and BChE) active site showed a selective inhibition potential . This suggests that these compounds might act as a neuroprotective agent for activated-acetylcholinesterase-linked neurological disorders like Parkinson’s Disease and other age-linked disorders .

Antiasthmatic/Allergic Therapeutics

Spleen tyrosine kinase (Syk) plays essential roles in receptors for Fc portion of immunoglobulins and B cell receptor complex signaling in various inflammatory cells . Therefore, inhibitors of Syk kinase, which include the compound , may show potential as antiasthmatic/allergic therapeutics .

Use Against Parkinson’s Disease

2-Aminopyrimidine pharmacophores, which include the compound , have shown a broad spectrum of biological activities including use against Parkinson’s disease .

Antibacterial Properties

2-Aminopyrimidine pharmacophores have displayed antibacterial properties .

Antidiabetic Properties

2-Aminopyrimidine pharmacophores have also shown antidiabetic properties .

Antitumor Properties

2-Aminopyrimidine pharmacophores have demonstrated antitumor properties .

Anti-platelet Properties

2-Aminopyrimidine pharmacophores have exhibited anti-platelet properties .

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit kinases such as clk1 and dyrk1a , and CDK2 . These kinases play crucial roles in various cellular processes, including cell cycle regulation and signal transduction.

Mode of Action

Kinase inhibitors typically function by binding to the atp-binding pocket of the kinase, preventing the transfer of a phosphate group to the substrate and thus inhibiting the kinase’s activity .

Biochemical Pathways

Kinases such as clk1, dyrk1a, and cdk2 are involved in numerous cellular pathways, including cell cycle progression, signal transduction, and gene expression . Inhibition of these kinases can therefore have wide-ranging effects on cellular function.

Pharmacokinetics

One source suggests that similar compounds have good lipophilicity, which allows them to diffuse easily into cells . This property can significantly impact the compound’s bioavailability.

Result of Action

Inhibition of kinases such as clk1, dyrk1a, and cdk2 can lead to alterations in cell cycle progression, signal transduction, and gene expression . These changes can potentially result in antitumor effects .

Orientations Futures

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2/c1-14-11-20(23-16-7-5-4-6-8-16)25-21(22-14)13-17(24-25)15-9-10-18(26-2)19(12-15)27-3/h4-13,23H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUCHUUQCSUKPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=NN2C(=C1)NC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2,5-difluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B6418703.png)

![[methyl(phenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B6418716.png)

![[methyl(phenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B6418720.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B6418736.png)

![[(4-ethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B6418737.png)

![2-{1,3-dimethyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6418739.png)

![N2-[(furan-2-yl)methyl]-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine](/img/structure/B6418742.png)

![ethyl 5-amino-1-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate](/img/structure/B6418770.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6418776.png)

![ethyl 5-amino-1-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate](/img/structure/B6418784.png)

![2-{4-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol](/img/structure/B6418796.png)

![1-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6418801.png)